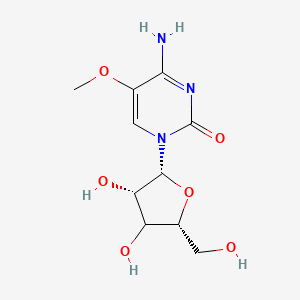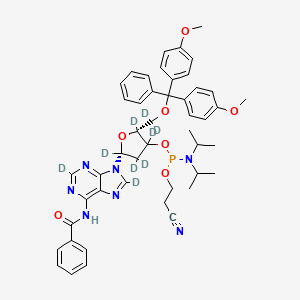![molecular formula C11H14FN5O3 B12387542 (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar ring.
Hydroxymethylation: Addition of the hydroxymethyl group at the 2-position of the sugar ring.
Methylamination: Introduction of the methylamino group at the 6-position of the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes.
Medicine
In medicine, (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is investigated for its antiviral and anticancer properties. It can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA or RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug used to treat herpes infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A chemotherapy drug used to treat various cancers.
Uniqueness
What sets (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol apart is its unique combination of a fluorine atom and a methylamino group, which can enhance its stability and efficacy. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H14FN5O3 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1 |
InChI Key |
XVGMWRQRNLVRLF-FQGVDISHSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
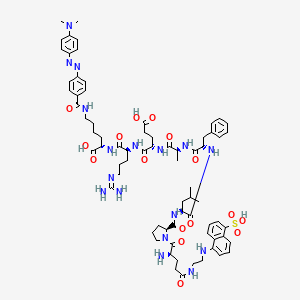
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
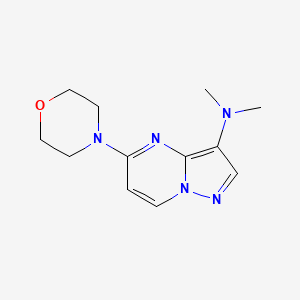
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)

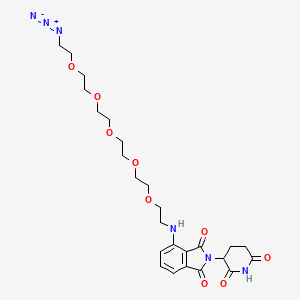


![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
